Cas no 50862-59-4 (2-(4-Aminophenyl)-1,3-benzothiazol-6-amine)

2-(4-Aminophenyl)-1,3-benzothiazol-6-amine is a benzothiazole derivative featuring dual amine functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure enables selective reactivity, particularly in the formation of heterocyclic compounds and coordination complexes. The compound exhibits potential utility in dye synthesis, fluorescence-based probes, and as a building block for bioactive molecules due to its electron-rich aromatic system. Its stability under standard conditions and compatibility with various coupling reactions enhance its applicability in research and industrial settings. The presence of primary amines allows for further functionalization, broadening its scope in material science and medicinal chemistry.
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine structure
50862-59-4 structure
Product Name:2-(4-Aminophenyl)-1,3-benzothiazol-6-amine
CAS No:50862-59-4
MF:C13H11N3S
MW:241.311540842056
MDL:MFCD00447029
CID:363909
PubChem ID:759407
Update Time:2025-10-28

2-(4-Aminophenyl)-1,3-benzothiazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Benzothiazolamine, 2-(4-aminophenyl)-
    • 2-(4-aminophenyl)-1,3-benzothiazol-6-amine
    • CCG-103179
    • AQBLHXAPPAUPCH-UHFFFAOYSA-N
    • 2-(4-Amino-phenyl)-benzothiazol-6-ylamine
    • EU-0033472
    • HMS2755P17
    • 2-(4-aminophenyl)benzo[d]thiazol-6-amine
    • SMR000122767
    • CS-0319956
    • SR-01000389411
    • [4-(6-amino-1,3-benzothiazol-2-yl)phenyl]amine
    • MFCD00447029
    • 50862-59-4
    • SR-01000389411-1
    • DTXSID00353947
    • LS-11530
    • CHEMBL1502192
    • HMS1607I04
    • BDBM53875
    • SCHEMBL1995933
    • AKOS000635200
    • MLS000523694
    • cid_759407
    • 2-(4-Aminophenyl)benzothiazol-6-ylamine
    • ALBB-031705
    • DB-116283
    • AE-641/32253054
    • 2-(4-Aminophenyl)-1,3-benzothiazol-6-amine
    • MDL: MFCD00447029
    • Inchi: 1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2
    • InChI Key: AQBLHXAPPAUPCH-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC(=CC=2)N)=NC2C=CC(=CC1=2)N

Computed Properties

  • Exact Mass: 241.06753
  • Monoisotopic Mass: 241.06736854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 93.2Ų

Experimental Properties

  • PSA: 64.93

2-(4-Aminophenyl)-1,3-benzothiazol-6-amine Pricemore >>

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2-(4-Aminophenyl)-1,3-benzothiazol-6-amine Suppliers

Amadis Chemical Company Limited
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(CAS:50862-59-4)2-(4-Aminophenyl)-1,3-benzothiazol-6-amine
Order Number:A1230287
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:17
Price ($):377/614/1112
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Additional information on 2-(4-Aminophenyl)-1,3-benzothiazol-6-amine

6-Benzothiazolamine, 2-(4-Aminophenyl) - A Comprehensive Overview

6-Benzothiazolamine, 2-(4-aminophenyl), also identified by the CAS number 50862-59-4, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their unique chemical properties and potential applications in fields such as materials science, pharmaceuticals, and electronics. The structure of 6-benzothiazolamine, 2-(4-aminophenyl) consists of a benzothiazole ring system with an amino group attached at the 6-position and a phenyl ring substituted with an amino group at the para position. This combination of functional groups imparts versatile reactivity and makes it a valuable building block in organic synthesis.

The synthesis of 6-benzothiazolamine, 2-(4-aminophenyl) typically involves multi-step organic reactions, often starting from readily available aromatic amines and thioamide precursors. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, significantly improving the yield and purity of the compound. These developments underscore the importance of sustainable practices in modern chemical synthesis.

One of the most promising applications of 6-benzothiazolamine, 2-(4-aminophenyl) lies in its use as a precursor for advanced materials. The compound's ability to form stable coordination complexes with metal ions has been leveraged in the development of novel metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and selectivity, making them ideal candidates for gas storage, catalysis, and sensing applications. Recent studies have demonstrated that incorporating 6-benzothiazolamine, 2-(4-aminophenyl) into MOFs can enhance their thermal stability and mechanical robustness, which are critical for industrial-scale applications.

In the pharmaceutical industry, 6-benzothiazolamine, 2-(4-aminophenyl) has shown potential as a lead compound for drug discovery. Its structural versatility allows for the design of molecules with specific biological activities. For example, researchers have explored its derivatives as inhibitors of enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to interact with biomolecules through hydrogen bonding and π-π interactions makes it a valuable scaffold for medicinal chemists.

The electronic properties of 6-benzothiazolamine, 2-(4-aminophenyl) also make it an attractive candidate for optoelectronic devices. Its conjugated π-system enables efficient charge transport, which is essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have focused on optimizing its electronic characteristics through functionalization with electron-donating or withdrawing groups. These efforts aim to improve device performance while maintaining stability under operational conditions.

From a safety perspective, 6-benzothiazolamine, 2-(4-aminophenyl) should be handled with care due to its potential reactivity under certain conditions. Proper storage in inert atmospheres and controlled environments is recommended to prevent degradation or unwanted side reactions. Additionally, adherence to standard laboratory safety protocols is essential when working with this compound to ensure safe handling and disposal.

In conclusion, 6-benzothiazolamine, 2-(4-aminophenyl) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and reactivity continue to drive innovative research aimed at unlocking its full potential. As advancements in synthetic methods and material science progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:50862-59-4)2-(4-Aminophenyl)-1,3-benzothiazol-6-amine
A1230287
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):377/614/1112
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